molecular formula C9H14O3 B13998672 Cyclohexyl 2-oxopropanoate CAS No. 6963-43-5

Cyclohexyl 2-oxopropanoate

Cat. No.: B13998672
CAS No.: 6963-43-5
M. Wt: 170.21 g/mol
InChI Key: WOWNVQQLMHCAFA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of 248.2°C at 760 mmHg and a density of 1.06 g/cm³ . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-oxopropanoate can be synthesized through the esterification of pyruvic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and cyclohexanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions in biological systems, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl 2-oxopropanoate can be compared with other similar compounds, such as:

    Cyclohexyl acrylate: Similar in structure but differs in the presence of an acrylate group instead of an oxopropanoate group.

    Cyclohexyl 2-hydroxypropanoate: A reduction product of this compound.

    Cyclohexyl 2-aminopropanoate: A substitution product of this compound .

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

6963-43-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

cyclohexyl 2-oxopropanoate

InChI

InChI=1S/C9H14O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3

InChI Key

WOWNVQQLMHCAFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OC1CCCCC1

Origin of Product

United States

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